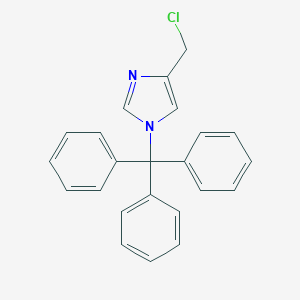

4-(Chloromethyl)-1-trityl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCUCAMWCWNHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376788 | |

| Record name | 4-(Chloromethyl)-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103057-10-9 | |

| Record name | 4-(Chloromethyl)-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103057-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-1-trityl-1H-imidazole, a key intermediate in pharmaceutical and organic synthesis. It covers the compound's structure, nomenclature, physicochemical properties, and its role in synthetic chemistry.

Chemical Structure and Nomenclature

IUPAC Name: 4-(chloromethyl)-1-tritylimidazole[1]

Synonyms: 4-(Chloromethyl)-1-trityl-1H-imidazole, 4-(chloromethyl)-1-(triphenylmethyl)-1H-Imidazole[2][3]

The structure of 4-(Chloromethyl)-1-trityl-1H-imidazole consists of a central imidazole ring. One of the nitrogen atoms of the imidazole ring is substituted with a bulky trityl (triphenylmethyl) group, which serves as a protective group. A chloromethyl (-CH₂Cl) group is attached to the carbon at the 4-position of the imidazole ring. This chloromethyl group is a reactive site, making the compound a versatile building block for further chemical modifications[1].

-

Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, which is a common scaffold in many biologically active molecules[4][5].

-

Trityl Group (C(C₆H₅)₃): A large, sterically hindering protective group used to prevent the N-H of the imidazole from reacting during subsequent synthesis steps.

-

Chloromethyl Group (-CH₂Cl): A reactive functional group that allows for the facile introduction of the imidazole moiety into larger molecules through nucleophilic substitution reactions.

Physicochemical and Computed Properties

Quantitative data for 4-(Chloromethyl)-1-trityl-1H-imidazole is primarily based on computed values, as extensive experimental characterization is not widely published. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉ClN₂ | [1][2] |

| Molecular Weight | 358.86 g/mol | [2][3] |

| CAS Number | 103057-10-9 | [1][2][3] |

| Physical Form | Solid | |

| Computed XLogP3 | 5.2 | [1] |

| InChI Key | ADCUCAMWCWNHJA-UHFFFAOYSA-N | [1] |

| SMILES String | ClCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Role in Chemical Synthesis and Experimental Protocols

4-(Chloromethyl)-1-trityl-1H-imidazole is a valuable intermediate, primarily used as a building block in organic synthesis[1]. The trityl group protects the imidazole nitrogen, allowing for selective reactions at other positions. The chloromethyl group is a key functional handle for derivatization.

-

N-Tritylation of Imidazole: The first step involves protecting the imidazole nitrogen with a trityl group. This is typically achieved by reacting imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base.

-

Chloromethylation: The second step is the introduction of the chloromethyl group onto the 4-position of the 1-tritylimidazole intermediate. This is a type of electrophilic substitution, often carried out using formaldehyde and hydrogen chloride.

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed two-step synthesis workflow for 4-(Chloromethyl)-1-trityl-1H-imidazole.

Methodology for a Key Related Experiment: Synthesis of 1-Tritylimidazole

The following protocol, adapted from a known procedure for the synthesis of the intermediate 1-Tritylimidazole, provides context for the first step of the proposed workflow[6].

-

Imidazole (1 equivalent) is added to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, pre-washed with hexane) in anhydrous dimethylformamide (DMF).

-

Triphenylmethyl chloride (1 equivalent) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for approximately 18 hours.

-

Upon completion, the mixture is poured onto ice to precipitate the product.

-

The resulting solid is filtered and then partitioned between water and a suitable organic solvent (e.g., dichloromethane).

-

The organic phase is washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield 1-Tritylimidazole[6].

This intermediate would then be carried forward to the chloromethylation step to yield the final product.

Applications in Drug Discovery

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anticancer, antibacterial, and antihistaminic properties[5][7].

4-(Chloromethyl)-1-trityl-1H-imidazole serves as a critical starting material for the synthesis of more complex imidazole-containing drug candidates. The reactive chloromethyl group allows medicinal chemists to couple the protected imidazole scaffold to various other molecular fragments, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of new therapeutic agents[8]. The trityl group can be removed later in the synthesis under acidic conditions to reveal the N-H group if required for biological activity or further functionalization.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-1H-imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 1-Tritylimidazole [benchchem.com]

- 7. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Alkylating Potential of 4-(Chloromethyl)-1-trityl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-1-trityl-1H-imidazole is a key synthetic intermediate utilized in the development of various bioactive molecules. Its utility stems from the presence of a reactive chloromethyl group, which allows for the alkylation of a wide range of nucleophiles, and a bulky trityl protecting group on the imidazole nitrogen. This technical guide delves into the core mechanism of action of 4-(chloromethyl)-1-trityl-1H-imidazole as an alkylating agent, providing insights into its reactivity, potential biological implications, and the experimental considerations for its use.

Introduction

Imidazole-containing compounds form the backbone of numerous pharmaceuticals and biologically active molecules due to their ability to engage in various biological interactions.[1][2][3][4] The strategic functionalization of the imidazole scaffold is therefore a cornerstone of medicinal chemistry. 4-(Chloromethyl)-1-trityl-1H-imidazole serves as a versatile building block in this context, offering a readily accessible electrophilic center for the introduction of the imidazolyl-methyl moiety onto target molecules.[5] The trityl (triphenylmethyl) group provides steric protection for the N1 position of the imidazole ring, preventing unwanted side reactions and directing the alkylation to the chloromethyl group. This guide will explore the chemical principles governing its alkylating activity and provide a framework for its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Chloromethyl)-1-trityl-1H-imidazole is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉ClN₂ | [6][7] |

| Molecular Weight | 358.87 g/mol | [7] |

| Appearance | Solid | [7] |

| CAS Number | 103057-10-9 | [6][7] |

| InChI Key | ADCUCAMWCWNHJA-UHFFFAOYSA-N | [6] |

Mechanism of Action as an Alkylating Agent

The alkylating activity of 4-(chloromethyl)-1-trityl-1H-imidazole resides in its chloromethyl group, which is analogous to a benzylic chloride in terms of reactivity. Benzylic halides are known to undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways.[8][9] The operative mechanism for 4-(chloromethyl)-1-trityl-1H-imidazole is dependent on several factors, including the strength of the nucleophile, the solvent polarity, and the reaction temperature.

The Sₙ2 Pathway

Given that the chloromethyl group is a primary halide, the Sₙ2 mechanism is generally favored, particularly with strong nucleophiles in polar aprotic solvents.[10][11] In this concerted, single-step reaction, the nucleophile directly attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The bulky trityl group may sterically hinder the backside attack required for an Sₙ2 reaction to some extent.[12]

The Sₙ1 Pathway

Under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, an Sₙ1 mechanism may become competitive.[13][14] The imidazole ring can stabilize the resulting primary carbocation through resonance, a key feature of benzylic systems that enhances their reactivity in Sₙ1 reactions.[8][9] The rate-determining step in this pathway is the departure of the chloride leaving group to form the carbocation intermediate, which is then rapidly attacked by the nucleophile.

The dual reactivity of the chloromethyl group is a critical consideration in designing synthetic routes and understanding the potential biological targets of this compound.

Figure 1. Competing Sₙ1 and Sₙ2 pathways for the alkylation reaction.

Experimental Protocols

While specific, optimized protocols for the alkylation of various nucleophiles with 4-(chloromethyl)-1-trityl-1H-imidazole are not extensively reported in the public domain, general procedures for the N-alkylation of imidazoles and the reaction of benzylic chlorides can be adapted.

General Protocol for Alkylation with Amines and Thiols

This protocol is a generalized procedure based on standard organic synthesis techniques for nucleophilic substitution.

Materials:

-

4-(Chloromethyl)-1-trityl-1H-imidazole

-

Nucleophile (e.g., primary or secondary amine, thiol)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Base (e.g., Triethylamine, Potassium Carbonate)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the nucleophile (1.0 eq) and the base (1.1 - 1.5 eq) in the anhydrous solvent under an inert atmosphere.

-

To this solution, add a solution of 4-(chloromethyl)-1-trityl-1H-imidazole (1.0 - 1.2 eq) in the same solvent dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) to facilitate the reaction, depending on the nucleophilicity of the substrate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Figure 2. A generalized workflow for performing alkylation reactions.

Potential Biological Activity and Signaling Pathways

As an alkylating agent, 4-(chloromethyl)-1-trityl-1H-imidazole has the potential to react with various biological nucleophiles, including DNA bases (e.g., the N7 of guanine) and amino acid residues in proteins (e.g., cysteine, histidine, lysine).[1] This reactivity is the basis for the cytotoxic effects of many anticancer alkylating agents.

While there is no specific data on the cytotoxicity of 4-(chloromethyl)-1-trityl-1H-imidazole, other imidazole derivatives have demonstrated significant anticancer activity.[3][15] The biological activity of such compounds is often attributed to their ability to induce DNA damage, leading to the activation of cell cycle checkpoints and apoptosis.

The potential signaling pathways that could be affected by an alkylating agent like 4-(chloromethyl)-1-trityl-1H-imidazole include:

-

DNA Damage Response (DDR) Pathway: Alkylation of DNA would likely trigger the DDR pathway, involving key proteins such as ATM, ATR, and p53, ultimately leading to cell cycle arrest or apoptosis.

-

Apoptosis Pathways: DNA damage can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

-

MAPK Signaling Pathways: Cellular stress induced by alkylating agents can also activate various MAPK pathways, such as JNK and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.

Figure 3. Potential signaling pathways impacted by the alkylating agent.

Conclusion

4-(Chloromethyl)-1-trityl-1H-imidazole is a valuable synthetic tool with a well-defined potential for alkylating a diverse range of nucleophiles. Its reactivity, governed by the principles of nucleophilic substitution on a benzylic-like system, allows for its strategic incorporation into complex molecules. While its specific biological activity remains to be fully elucidated, its nature as an alkylating agent suggests potential applications in the development of cytotoxic agents for cancer therapy. Further research is warranted to explore the full scope of its reactivity, biological targets, and therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this important chemical intermediate.

References

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Chloromethyl)-1-trityl-1H-imidazole 103057-10-9 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Physicochemical properties of 4-(Chloromethyl)-1-trityl-1H-imidazole

An In-depth Technical Guide to 4-(Chloromethyl)-1-trityl-1H-imidazole

Introduction

4-(Chloromethyl)-1-trityl-1H-imidazole is a key intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical compounds. Its structure incorporates a reactive chloromethyl group and a bulky trityl (triphenylmethyl) protecting group on the imidazole ring. This combination allows for selective reactions and the synthesis of complex imidazole derivatives. The trityl group provides steric hindrance and protects the imidazole nitrogen, enabling chemists to perform modifications at the chloromethyl position without unintended side reactions at the imidazole core. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of 4-(Chloromethyl)-1-trityl-1H-imidazole are crucial for its use in experimental settings. These properties have been compiled from various chemical databases and supplier information.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₉ClN₂ | [1] |

| Molecular Weight | 358.86 g/mol | [2] |

| CAS Number | 103057-10-9 | [1] |

| Appearance | Solid | |

| IUPAC Name | 4-(chloromethyl)-1-tritylimidazole | [1] |

| InChI | 1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2 | |

| InChI Key | ADCUCAMWCWNHJA-UHFFFAOYSA-N | [1] |

| SMILES | ClCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Flash Point | Not applicable |

Experimental Protocols & Synthesis

While specific, detailed synthesis protocols for this exact compound are proprietary or published within broader contexts, a general and standard method can be described based on established organic chemistry principles for N-protection of imidazoles.

General Synthesis Protocol: N-Tritylation of 4-(Chloromethyl)imidazole

The synthesis of 4-(Chloromethyl)-1-trityl-1H-imidazole is typically achieved by the reaction of 4-(chloromethyl)imidazole hydrochloride with trityl chloride in the presence of a base. The base is necessary to deprotonate the imidazole, allowing the nitrogen to act as a nucleophile.

Materials:

-

4-(Chloromethyl)imidazole hydrochloride

-

Trityl chloride (Triphenylmethyl chloride)

-

A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

Procedure:

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)imidazole hydrochloride in the chosen anhydrous solvent.

-

Basification: Add the base (approximately 2.2 equivalents to neutralize the hydrochloride and deprotonate the imidazole) to the solution and stir for 15-30 minutes at room temperature.

-

Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically filtered to remove any precipitated salts. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 4-(Chloromethyl)-1-trityl-1H-imidazole would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the trityl and chloromethyl groups.[3][4][5]

-

Mass Spectrometry: To confirm the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic route for preparing 4-(Chloromethyl)-1-trityl-1H-imidazole.

Caption: General workflow for the synthesis of 4-(Chloromethyl)-1-trityl-1H-imidazole.

Reactivity and Application Pathway

This compound is primarily used as a building block. The chloromethyl group is a key reactive site for nucleophilic substitution, allowing for the attachment of various functional groups.

Caption: Reactivity pathway of 4-(Chloromethyl)-1-trityl-1H-imidazole in synthesis.

Safety and Handling

Proper handling of 4-(Chloromethyl)-1-trityl-1H-imidazole is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[6][7]

Hazard Identification:

-

GHS Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements:

Precautionary Measures:

-

Prevention:

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[6][7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[6]

-

Storage and Disposal:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store in a corrosives area.[6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[6]

References

- 1. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Chloromethyl)-1-trityl-1h-imidazole - CAS:103057-10-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility and Stability of 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for the solubility and stability of 4-(Chloromethyl)-1-trityl-1H-imidazole. This guide provides a comprehensive overview based on the physicochemical properties of its constituent chemical moieties (trityl, chloromethyl, and imidazole), alongside established experimental protocols for determining these characteristics. The quantitative data presented in the tables are hypothetical and for illustrative purposes.

Introduction

4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) is a heterocyclic organic compound. Its structure incorporates a bulky, hydrophobic trityl (triphenylmethyl) group attached to an imidazole ring, which also bears a reactive chloromethyl substituent. The trityl group is often employed as a protecting group for the imidazole nitrogen in multi-step organic syntheses due to its steric hindrance and lability under acidic conditions. The imidazole ring itself is a common scaffold in many biologically active molecules, and the chloromethyl group provides a site for further chemical modification.

Understanding the solubility and stability of this compound is crucial for its application in drug discovery and development, including for storage, formulation, and assessing its potential as a therapeutic agent or synthetic intermediate. Imidazole derivatives have been investigated for a wide range of pharmacological activities, including as enzyme inhibitors and modulators of various signaling pathways.[1][2][3]

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₂₃H₁₉ClN₂ | PubChem[4] |

| Molecular Weight | 358.86 g/mol | PubChem[4] |

| Appearance | White to off-white solid | General knowledge of similar compounds |

| pKa | Imidazole nitrogen pKa is ~7, but the trityl group's electron-donating and steric effects may alter this. | Inferred from imidazole chemistry |

| LogP | High (predicted to be >3) | Due to the large, hydrophobic trityl group |

Solubility Profile

The solubility of 4-(Chloromethyl)-1-trityl-1H-imidazole is dictated by its molecular structure, particularly the large, nonpolar trityl group.

Predicted Solubility Behavior

-

Aqueous Solubility: Expected to be very low in water and neutral aqueous buffers due to the hydrophobic nature of the trityl group.

-

Organic Solvent Solubility: Predicted to be soluble in a range of common organic solvents, particularly those that are nonpolar or moderately polar.

Hypothetical Solubility Data

The following table presents hypothetical solubility data in various solvents at 25°C.

| Solvent | Predicted Solubility Category | Hypothetical Quantitative Value (mg/mL) |

| Water | Practically Insoluble | < 0.01 |

| Phosphate Buffered Saline (pH 7.4) | Practically Insoluble | < 0.01 |

| Ethanol | Soluble | > 10 |

| Methanol | Sparingly Soluble | 1 - 10 |

| Dichloromethane (DCM) | Freely Soluble | > 100 |

| Chloroform | Freely Soluble | > 100 |

| Tetrahydrofuran (THF) | Soluble | > 10 |

| Acetone | Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 |

| N,N-Dimethylformamide (DMF) | Soluble | > 10 |

| Hexanes | Sparingly Soluble | 1 - 10 |

| Toluene | Soluble | > 10 |

Stability Profile

The stability of 4-(Chloromethyl)-1-trityl-1H-imidazole is influenced by several factors, including pH, temperature, and light.

Predicted Stability Considerations

-

pH Stability: The N-trityl bond is highly susceptible to cleavage under acidic conditions, which would lead to the formation of triphenylmethanol and 4-(chloromethyl)-1H-imidazole. The compound is expected to be more stable under neutral and basic conditions.

-

Thermal Stability: The imidazole ring itself is thermally stable. However, the C-Cl bond in the chloromethyl group may be susceptible to degradation at elevated temperatures.

-

Hydrolytic Stability: The chloromethyl group may be prone to hydrolysis, especially at non-neutral pH and elevated temperatures, to form the corresponding hydroxymethyl derivative.

-

Photostability: Trityl-containing compounds can be sensitive to light, potentially leading to degradation.

Hypothetical Stability Data (Forced Degradation)

This table illustrates potential degradation under various stress conditions.

| Stress Condition | Potential Degradation Pathway | Hypothetical % Degradation (after 24h) |

| 0.1 M HCl (aq) at 60°C | Cleavage of N-trityl bond | > 90% |

| 0.1 M NaOH (aq) at 60°C | Hydrolysis of chloromethyl group | 10 - 20% |

| Water at 60°C | Slow hydrolysis of chloromethyl group | < 5% |

| 3% H₂O₂ at 25°C | Oxidation of imidazole ring | 5 - 15% |

| Heat (80°C, solid state) | Thermal decomposition | < 10% |

| Light (ICH Q1B) | Photodegradation | 15 - 30% |

Experimental Protocols

Solubility Determination: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-(Chloromethyl)-1-trityl-1H-imidazole in various solvents.

Materials:

-

4-(Chloromethyl)-1-trityl-1H-imidazole

-

Selected solvents (e.g., water, PBS, ethanol, DCM)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

-

Calculate the solubility based on the concentration and the dilution factor.

References

An In-Depth Technical Guide to the Trityl (Trt) Protecting Group for the Histidine Imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the trityl (Trt) group for the protection of the imidazole side chain of histidine, a critical aspect of peptide synthesis and the development of peptide-based therapeutics.

Core Concepts: The Role and Rationale for Histidine Side Chain Protection

The imidazole side chain of histidine presents unique challenges in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, such as acylation, during peptide coupling steps.[1] Furthermore, the imidazole moiety can catalyze the epimerization (racemization) of the activated amino acid, compromising the stereochemical integrity of the final peptide.[2] To mitigate these issues, a protecting group is installed on the imidazole nitrogen, which should be stable throughout the peptide chain elongation and selectively removable during the final deprotection step.[3]

The trityl group, a bulky triphenylmethyl substituent, is a widely employed protecting group for the histidine side chain.[4] Its key characteristics make it particularly suitable for the prevalent Fmoc-based solid-phase peptide synthesis (SPPS) strategy:

-

Acid Labile: The trityl group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin.[1][4]

-

Base Stability: It is resistant to the basic conditions, commonly a piperidine solution, used for the removal of the temporary Nα-Fmoc group in each cycle of peptide synthesis.[4]

-

Steric Hindrance: The bulkiness of the trityl group provides excellent steric protection for the imidazole ring, effectively preventing side reactions.[4]

Data Presentation: Physicochemical and Stability Data

The following tables summarize key quantitative and qualitative data for Trityl-protected histidine derivatives.

Table 1: Physicochemical Properties of H-His(Trt)-OH

| Property | Value | Reference |

| Systematic Name | (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid | [1] |

| Solubility | Good solubility in water and organic solvents. Specifically, 4 mg/mL in DMSO (can be aided by sonication and warming to 60°C). | [1][5] |

Table 2: Stability of Trityl-Protected Histidine Derivatives

| Condition | Observation | Reference |

| Storage in solution (general) | Recommended storage at -80°C for up to 6 months or -20°C for up to 1 month. | [5] |

| Fmoc-His(Trt)-OH in 0.2 M DMF at room temperature | Visible discoloration observed within 24 hours, indicating degradation. | [5] |

| Acid Lability | Cleaved under mild acidic conditions (e.g., TFA). | [1][4] |

| Base Stability | Stable to basic conditions used for Fmoc deprotection (e.g., piperidine). | [4] |

Table 3: Comparison of Acid Lability of Trityl and Related Protecting Groups

| Protecting Group | Relative Acid Lability | Typical Deprotection Condition | Reference |

| Trityl (Trt) | Base | 90% TFA | [2] |

| 4-Methyltrityl (Mtt) | More Labile | 1% TFA in DCM/TIS (95:5 v/v) for Mmt, similar for Mtt | [2][3] |

| 4-Methoxytrityl (Mmt) | Most Labile | 1% TFA in DCM/TIS (95:5 v/v) | [2][3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and use of Trityl-protected histidine. Optimization may be required based on the specific peptide sequence and synthesis scale.

Protocol 1: Synthesis of N,Nim-ditritylhistidine (Trt-His(Trt)-OH)

This protocol illustrates the tritylation process, which can be adapted for the synthesis of N-im-trityl histidine.

-

Materials:

-

L-histidine

-

Triphenylmethyl chloride (Trityl chloride, TrCl)

-

Anhydrous zinc chloride (ZnCl2)

-

Triethylamine (TEA)

-

Acetonitrile (MeCN)

-

Citric acid

-

Water

-

-

Methodology:

-

Reaction Setup: Add L-histidine (1.3 mmol) to a solution of trityl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL). Stir the mixture at 30-35°C.[1]

-

Basification: After approximately 10 minutes, rapidly add triethylamine (5.2 mmol). The solution should become clear.[1]

-

Precipitation: Stir the solution for 15 minutes and then pour it into 200 mL of water under vigorous stirring.[1]

-

pH Adjustment & Isolation: Adjust the pH of the aqueous mixture to 3-4 with citric acid to induce precipitation. Stir the resulting suspension for another 15 minutes.[1]

-

Purification: Collect the solid by filtration and wash with water. Dissolve the crude product in acetonitrile, which should lead to the precipitation of a crystalline solid. Filter and wash with MeCN to yield the final product.[1]

-

Protocol 2: Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical coupling cycle on an automated peptide synthesizer.

-

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-His(Trt)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Racemization suppressant (e.g., HOBt, Oxyma)

-

N,N-Dimethylformamide (DMF)

-

-

Methodology:

-

Activation: Dissolve Fmoc-His(Trt)-OH, a coupling reagent, and a base in DMF. To suppress racemization, an additive such as HOBt or Oxyma can be included. Allow the mixture to pre-activate for several minutes.[1]

-

Coupling: Transfer the activated Fmoc-His(Trt)-OH solution to the reaction vessel containing the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

-

Washing: Following the coupling reaction, extensively wash the resin with DMF to remove excess reagents and soluble byproducts.[1]

-

Cycle Repetition: Proceed with the Fmoc deprotection of the newly added histidine residue and repeat the cycle for the subsequent amino acids in the peptide sequence.[1]

-

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trityl group.

-

Materials:

-

Dried peptidyl-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

-

Methodology:

-

Resin Preparation: Wash the dried peptidyl-resin with DCM.[3]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[3]

-

Isolation and Purification: Centrifuge or filter to collect the crude peptide. Wash with cold diethyl ether and then purify by HPLC.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and workflows involving the trityl protection of histidine.

Caption: Trityl Protection of Histidine Imidazole.

Caption: Acid-Catalyzed Deprotection of Trityl Group.

Caption: SPPS Workflow with Fmoc-His(Trt)-OH.

Potential Challenges and Considerations

While the trityl group is highly effective, researchers should be aware of the following potential challenges:

-

Racemization: Despite protection, histidine remains susceptible to racemization. The choice of coupling reagents, activation time, and temperature are critical parameters that must be carefully controlled.[1]

-

Incomplete Deprotection: Incomplete removal of the bulky Trt group during the final cleavage step can lead to impurities that are difficult to separate from the target peptide.[1]

-

Steric Hindrance: The bulkiness of the trityl group can occasionally slow down coupling kinetics, potentially necessitating longer reaction times or double-coupling protocols for challenging sequences.[1]

References

The Pivotal Role of Imidazole Derivatives in Modern Medicinal Chemistry and Drug Discovery: An In-depth Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – The versatile imidazole scaffold continues to be a cornerstone in the development of novel therapeutics, driving significant advancements across various disease areas. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of imidazole derivatives, tailored for researchers, scientists, and drug development professionals. The unique structural features of the imidazole ring, including its aromaticity and ability to act as a hydrogen bond donor and acceptor, make it a privileged structure in medicinal chemistry, enabling interactions with a wide array of biological targets.[1][2][3]

Therapeutic Landscape of Imidazole Derivatives

Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their development as effective treatments for a multitude of diseases.[1] Clinically approved drugs such as the antifungal agent ketoconazole, the anti-protozoal metronidazole, and the anti-cancer drug dacarbazine highlight the therapeutic success of this heterocyclic core.[1] Current research is focused on expanding the utility of imidazole derivatives in oncology, infectious diseases, and inflammatory conditions.

Anticancer Applications

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.[2][4] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases, as well as the disruption of microtubule dynamics.[2][4]

Quantitative Data on Anticancer Activity of Imidazole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole Sulfonamides | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 | [5] |

| Imidazothiazole-benzimidazoles | A549 | 1.09 | [5] |

| 2-Phenyl Benzimidazoles | MCF-7 | 3.37 - 6.30 | [5] |

| Thiazole-benzimidazoles | MCF-7 | 5.96 - 6.30 | [5] |

| Imidazole-Pyridine Hybrids | MDA-MB-468 | 43.46 - 49.23 | [6] |

| Imidazole-Pyridine Hybrids | BT474 | 29.16 - 57.59 | [6] |

| Anthracene-substituted dinuclear Ag (I) imidazole | SH-SY5Y | 1.059 | [7] |

| Pt (II) imidazole compound | MCF-7, MDA-MB-231 | 0.86, 0.48 | [7] |

| Pd (II) naphazoline-based complex | MCF-7 | 3.73 | [7] |

| Ru (II) metallic macrocycle complex | HeLa | 16.7 | [7] |

Signaling Pathway: Inhibition of EGFR by Imidazole Derivatives

Many imidazole-based anticancer agents function by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, that are crucial for cell proliferation, survival, and metastasis.

Antimicrobial Applications

Imidazole derivatives are potent antimicrobial agents, with a primary application as antifungal drugs. They function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.[8][9] Additionally, novel imidazole derivatives are being explored for their antibacterial properties, targeting various bacterial strains.[10]

Quantitative Data on Antimicrobial Activity of Imidazole Derivatives:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | [10][11] |

| Imidazole Derivative (HL1) | MRSA | 1250 | [10][11] |

| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [10][11] |

| Imidazole Derivative (HL2) | MRSA | 625 | [10][11] |

| Imidazole Derivative (HL1) | Acinetobacter baumannii | 1250 | [10] |

| Imidazole Derivative (HL1) | Pseudomonas aeruginosa | 5000 | [10] |

| Imidazole/1,3,4-oxadiazole Hybrids | E. coli | 4.9 - 17 (µM) | [12] |

| Quinolone/imidazole Hybrids | P. aeruginosa | 0.46 (nM) | [12] |

| 2-cyclopropyl...thiadiazoles (16d) | Bacteria | 0.5 | [13] |

| 2-cyclopropyl...thiadiazoles (15t) | Bacteria | 1 - 2 | [13] |

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism of action for antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.

Experimental Protocols

Synthesis of Imidazole Derivatives

A common and versatile method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[1][14]

Protocol: Synthesis of 1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)naphthalen-2-ol (HL1)

Materials:

-

2-Hydroxy-1-naphthaldehyde

-

Benzil

-

4-methylaniline

-

Ammonium acetate

-

Glacial acetic acid

-

Argon gas

-

Distilled water

Procedure:

-

A solution of 2-Hydroxy-1-naphthaldehyde (0.122 g, 1 mmol), benzil (0.231 g, 1.1 mmol), 4-methylaniline (0.492 g, 4 mmol), and ammonium acetate (0.77 g, 10 mmol) in glacial acetic acid (10 mL) is prepared.[14]

-

The reaction mixture is refluxed under an argon atmosphere for 12 hours.[14]

-

After cooling to room temperature, the mixture is diluted with distilled water (20 mL).[14]

-

The resulting solid precipitate is collected by filtration.[14]

-

The collected solid is washed with 10% acetic acid (4 x 5 mL) and then with distilled water.[14]

-

The final product is dried to obtain the pure imidazole derivative.[14]

Experimental Workflow: Synthesis of Imidazole Derivatives

Biological Evaluation

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

-

96-well microplate

-

Cells in culture

-

Imidazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]

-

Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][19]

Materials:

-

96-well microtiter plate

-

Bacterial inoculum standardized to 0.5 McFarland

-

Mueller-Hinton Broth (MHB)

-

Imidazole derivative stock solution

-

Control antibiotics (e.g., ciprofloxacin, vancomycin)

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the imidazole derivative in MHB in the wells of a 96-well plate.[10]

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[19]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Experimental Workflow: Biological Evaluation

Future Directions

The continued exploration of the imidazole scaffold in medicinal chemistry holds immense promise for the discovery of novel therapeutics. Future research will likely focus on the development of highly selective and potent imidazole derivatives, the exploration of novel mechanisms of action, and the use of computational methods to guide the design of next-generation imidazole-based drugs. The structural versatility of the imidazole ring ensures its enduring importance in the quest for innovative treatments for a wide range of human diseases.

References

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchhub.com [researchhub.com]

- 18. atcc.org [atcc.org]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Reactivity of 4-(Chloromethyl)-1-trityl-1H-imidazole with Common Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide elucidates the reactivity of 4-(chloromethyl)-1-trityl-1H-imidazole, a versatile building block in medicinal chemistry and organic synthesis. The bulky trityl group provides a unique protective functionality, while the chloromethyl group at the 4-position of the imidazole ring serves as a reactive site for nucleophilic substitution. This document provides a comprehensive overview of its reactions with common nucleophiles, including amines, thiols, alkoxides, and azides. Detailed experimental protocols, quantitative data on reaction yields and conditions, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

Imidazole-containing compounds are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique chemical properties. The trityl-protected imidazole derivative, 4-(chloromethyl)-1-trityl-1H-imidazole, is a key intermediate that allows for the introduction of various functional groups at the 4-position of the imidazole ring. The chloromethyl group is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a wide range of substituted imidazole derivatives. This guide focuses on the reactivity of this compound with common nucleophiles, providing a practical resource for chemists in the field.

The core of its reactivity lies in the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion. The bulky trityl group can sterically hinder the approach of the nucleophile to some extent, which may influence reaction rates and conditions.

General Reaction Pathway

The fundamental reaction discussed in this guide is the nucleophilic substitution on the chloromethyl group of 4-(chloromethyl)-1-trityl-1H-imidazole. The general transformation can be represented as follows:

Caption: General nucleophilic substitution pathway.

Reactivity with Common Nucleophiles: Data and Protocols

This section provides quantitative data and detailed experimental protocols for the reaction of 4-(chloromethyl)-1-trityl-1H-imidazole with various classes of common nucleophiles.

Reaction with Amines (N-Nucleophiles)

The alkylation of amines with 4-(chloromethyl)-1-trityl-1H-imidazole is a common method for introducing an amino-functionalized methyl group onto the imidazole ring. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Table 1: Reaction of 4-(Chloromethyl)-1-trityl-1H-imidazole with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | 80 | 6 | >90 |

| Morpholine | Et₃N | DMF | 60 | 8 | 85-95 |

| Benzylamine | NaHCO₃ | Ethanol | Reflux | 12 | 80-90 |

Experimental Protocol: Synthesis of 4-(Piperidin-1-ylmethyl)-1-trityl-1H-imidazole

-

To a solution of 4-(chloromethyl)-1-trityl-1H-imidazole (1.0 g, 2.79 mmol) in acetonitrile (20 mL), add piperidine (0.35 mL, 3.35 mmol) and potassium carbonate (0.77 g, 5.58 mmol).

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the title compound as a white solid.

Caption: Workflow for amine alkylation.

Reaction with Thiols (S-Nucleophiles)

Thiolates are excellent nucleophiles and react readily with 4-(chloromethyl)-1-trityl-1H-imidazole to form thioethers. These reactions are typically performed under basic conditions to deprotonate the thiol.

Table 2: Reaction of 4-(Chloromethyl)-1-trityl-1H-imidazole with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | 0 to RT | 4 | >95 |

| Benzyl mercaptan | K₂CO₃ | DMF | RT | 6 | 90-98 |

| Ethanethiol | NaOEt | Ethanol | RT | 3 | >90 |

Experimental Protocol: Synthesis of 4-(Thiophenoxymethyl)-1-trityl-1H-imidazole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.13 g, 3.25 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0°C, add thiophenol (0.30 mL, 2.92 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0°C and add a solution of 4-(chloromethyl)-1-trityl-1H-imidazole (1.0 g, 2.79 mmol) in anhydrous THF (10 mL).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water (5 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography (eluent: hexanes/ethyl acetate, 4:1) to yield the desired product.

Reaction with Alkoxides (O-Nucleophiles)

Alkoxides, being strong bases and good nucleophiles, react with 4-(chloromethyl)-1-trityl-1H-imidazole to form ethers. Anhydrous conditions are crucial to prevent the hydrolysis of the alkoxide.

Table 3: Reaction of 4-(Chloromethyl)-1-trityl-1H-imidazole with Alkoxide Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide | Methanol | Reflux | 8 | 85-95 |

| Sodium ethoxide | Ethanol | Reflux | 10 | 80-90 |

| Potassium tert-butoxide | THF | 50 | 12 | 70-80 |

Experimental Protocol: Synthesis of 4-(Methoxymethyl)-1-trityl-1H-imidazole

-

To a solution of sodium methoxide (prepared by dissolving sodium (0.08 g, 3.48 mmol) in anhydrous methanol (20 mL)), add 4-(chloromethyl)-1-trityl-1H-imidazole (1.0 g, 2.79 mmol).

-

Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water (20 mL) and dichloromethane (30 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 4-(methoxymethyl)-1-trityl-1H-imidazole.

Reaction with Azide Ion

The azide ion is a potent nucleophile that can displace the chloride to form an azidomethyl derivative. This product can be further functionalized, for example, through reduction to an amine or by click chemistry.

Table 4: Reaction of 4-(Chloromethyl)-1-trityl-1H-imidazole with Azide

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium azide | DMF | 60 | 12 | >95 |

Experimental Protocol: Synthesis of 4-(Azidomethyl)-1-trityl-1H-imidazole

-

Dissolve 4-(chloromethyl)-1-trityl-1H-imidazole (1.0 g, 2.79 mmol) in dimethylformamide (DMF) (15 mL).

-

Add sodium azide (0.27 g, 4.19 mmol) to the solution.

-

Heat the mixture to 60°C and stir for 12 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is often of high purity and can be used in the next step without further purification. If necessary, it can be purified by column chromatography (silica gel, hexanes/ethyl acetate).

Caption: Workflow for azide substitution.

Conclusion

4-(Chloromethyl)-1-trityl-1H-imidazole is a highly reactive and versatile intermediate for the synthesis of a wide array of 4-substituted imidazole derivatives. It undergoes efficient nucleophilic substitution with common N, S, and O-nucleophiles, as well as with the azide ion, typically in good to excellent yields. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the streamlined design and execution of synthetic routes involving this important building block. The choice of base, solvent, and temperature can be tailored to optimize the reaction with specific nucleophiles.

Methodological & Application

Synthesis of Novel Compounds Using 4-(Chloromethyl)-1-trityl-1H-imidazole as a Versatile Building Block

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1-trityl-1H-imidazole is a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of a reactive chloromethyl group at the C4 position of the imidazole ring, combined with the sterically bulky and protective trityl group on the nitrogen, allows for selective functionalization and the creation of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing this key intermediate. The trityl group offers a protective functionality, while the imidazole core provides inherent reactivity and biological relevance, making it an integral component in the synthesis of therapeutic agents.[1]

Key Applications

The primary application of 4-(Chloromethyl)-1-trityl-1H-imidazole lies in its utility as an electrophile in nucleophilic substitution reactions. The electron-rich imidazole ring activates the chloromethyl group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the facile introduction of various functionalities, leading to the synthesis of novel derivatives with potential biological activities.

Core Reaction:

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of amine, thioether, and ether derivatives from 4-(Chloromethyl)-1-trityl-1H-imidazole. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: Synthesis of 4-((Arylamino)methyl)-1-trityl-1H-imidazoles

This protocol details the N-alkylation of aromatic amines with 4-(Chloromethyl)-1-trityl-1H-imidazole.

Reaction Scheme:

Materials:

-

4-(Chloromethyl)-1-trityl-1H-imidazole

-

Substituted aniline derivative

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of the substituted aniline (1.2 equivalents) in acetonitrile (10 mL), add potassium carbonate (2.0 equivalents).

-

Add 4-(Chloromethyl)-1-trityl-1H-imidazole (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

| Nucleophile | Product | Yield (%) | Reference |

| Primary Aromatic Amines | 2-aminomethylbenzimidazoles | - | [2] |

Protocol 2: Synthesis of 4-((Arylthio)methyl)-1-trityl-1H-imidazoles

This protocol describes the S-alkylation of thiophenols with 4-(Chloromethyl)-1-trityl-1H-imidazole.

Reaction Scheme:

Materials:

-

4-(Chloromethyl)-1-trityl-1H-imidazole

-

Substituted thiophenol derivative

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the substituted thiophenol (1.1 equivalents) in DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-(Chloromethyl)-1-trityl-1H-imidazole (1.0 equivalent) in DMF.

-

Allow the reaction to proceed at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Analogous Reactions:

| Nucleophile | Product | Yield (%) | Reference |

| Dithiocarbamate | 2-thiomethylbenzimidazoles | - | [2] |

Protocol 3: Synthesis of 4-((Aryloxy)methyl)-1-trityl-1H-imidazoles (Williamson Ether Synthesis)

This protocol outlines the O-alkylation of phenols with 4-(Chloromethyl)-1-trityl-1H-imidazole. The Williamson ether synthesis is a well-established method for forming ethers from an organohalide and an alkoxide.[3]

Reaction Scheme:

Materials:

-

4-(Chloromethyl)-1-trityl-1H-imidazole

-

Substituted phenol derivative

-

Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of the substituted phenol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.5 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to form the phenoxide.

-

Add a solution of 4-(Chloromethyl)-1-trityl-1H-imidazole (1.0 equivalent) in DMF.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion (typically 6-12 hours), cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Analogous Reactions:

| Nucleophile | Product | Yield (%) | Reference |

| Phenol derivatives | 2-phenoxymethylbenzimidazoles | - | [2] |

Logical Workflow for Drug Discovery

The use of 4-(Chloromethyl)-1-trityl-1H-imidazole can be integrated into a drug discovery workflow to generate diverse libraries of compounds for screening.

Conclusion

4-(Chloromethyl)-1-trityl-1H-imidazole is a highly effective building block for the synthesis of a wide array of novel imidazole derivatives. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold. The straightforward nucleophilic substitution reactions allow for the creation of diverse libraries of compounds, which are essential for modern drug discovery programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols: N-Tritylation of the Imidazole Ring in Histidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-tritylation of the imidazole ring of histidine, a critical step in peptide synthesis and the development of peptide-based therapeutics. The trityl group serves as a robust protecting group for the nucleophilic imidazole side chain, preventing undesirable side reactions and minimizing racemization during peptide coupling reactions.[1][2]

Introduction

Histidine's imidazole side chain is a versatile functional group that can act as a nucleophile, potentially leading to unwanted acylation during peptide synthesis.[1] To ensure the regioselective formation of the peptide bond at the α-amino group, the imidazole nitrogen must be protected. The bulky trityl (triphenylmethyl) group is a widely used acid-labile protecting group for this purpose.[1][2] Its presence enhances the solubility of the amino acid derivative in organic solvents and allows for controlled, sequential peptide chain elongation.[3] This protocol details a common method for the synthesis of N(im)-Trityl-L-histidine.

Physicochemical Properties of N(im)-Trityl-L-histidine and its Derivatives

The following table summarizes key physical and chemical properties of N(im)-Trityl-L-histidine and its commonly used Nα-protected derivatives, which are instrumental in solid-phase peptide synthesis (SPPS).

| Property | N(im)-Trityl-L-histidine | Nα-Boc-N(im)-trityl-L-histidine | Nα-Fmoc-N(im)-trityl-L-histidine |

| Synonyms | L-His(Trt)-OH | Boc-L-His(Trt)-OH | Fmoc-L-His(Trt)-OH |

| Molecular Formula | C₂₅H₂₃N₃O₂ | C₃₀H₃₁N₃O₄ | C₄₀H₃₃N₃O₄ |

| Molecular Weight | 397.48 g/mol | 497.60 g/mol [3] | 619.7 g/mol [3] |

| Appearance | White powder | White to off-white powder[3] | White powder |

| Melting Point | ~200 °C | ~130 °C (decomposition)[3] | Not available |

| Optical Rotation | [α]D²⁰ = 28 ± 2º (c=1 in AcOH) | [α]D²⁰ = +12.0 ± 2º (c=1 in MeOH) | [α]D²⁰ = +86 ± 8º (c=5 in CHCl₃) |

| Purity | ≥ 98% (HPLC) | ≥ 99.7% (HPLC, Chiral purity)[3] | ≥ 99.7% (Chiral HPLC)[3] |

| Storage Conditions | 0 - 8 °C | 2 - 8 °C | 0 - 8 °C |

Experimental Protocol: Synthesis of N(im)-Trityl-L-histidine

This protocol describes a general method for the synthesis of N(im)-Trityl-L-histidine, which involves an initial silylation of L-histidine followed by the introduction of the trityl group.

Materials:

-

L-Histidine

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Methylene chloride (CH₂Cl₂), anhydrous

-

Triethylamine (Et₃N)

-

Trityl chloride (Trt-Cl)

-

Ethyl acetate (AcOEt)

-

Deionized water

Procedure:

-

Silylation:

-

In a suitable reactor, suspend L-histidine in anhydrous methylene chloride.

-

With stirring, add a solution of dichlorodimethylsilane in methylene chloride dropwise.

-

Heat the mixture to reflux for several hours to facilitate the formation of the silylated histidine derivative.[3]

-

-

Neutralization:

-

Cool the reaction mixture to room temperature.

-

Add triethylamine to neutralize the hydrochloric acid generated during the silylation step.

-

Heat the mixture to reflux again for a few hours.[3]

-

-

Tritylation:

-

Cool the reaction mixture.

-

Add a solution of trityl chloride in methylene chloride dropwise.

-

Simultaneously, add more triethylamine to neutralize the newly formed HCl.

-

Stir the reaction for a couple of hours at room temperature.[3]

-

-

Deprotection and Isolation:

-

To the reaction mixture, add ethyl acetate.

-

Slowly add water to hydrolyze the silyl protecting groups, which will result in the precipitation of the crude N(im)-Trityl-L-histidine.[3]

-

-

Purification:

Workflow for the Synthesis of N(im)-Trityl-L-histidine

Caption: A workflow diagram illustrating the key stages in the synthesis of N(im)-Trityl-L-histidine.

Application in Solid-Phase Peptide Synthesis (SPPS)

N(im)-Trityl-L-histidine is most commonly used in its Nα-Fmoc protected form, Fmoc-His(Trt)-OH, for incorporation into a growing peptide chain during SPPS.[1] The general workflow for coupling this amino acid derivative is as follows:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in DMF.[3]

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.[3]

-

Amino Acid Activation: In a separate vessel, Fmoc-His(Trt)-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).[3]

-

Coupling: The activated Fmoc-His(Trt)-OH solution is added to the reaction vessel containing the deprotected resin, and the coupling reaction is allowed to proceed.[1]

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[1]

This cycle is repeated for each subsequent amino acid in the peptide sequence. The trityl group remains on the imidazole side chain throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).[1]

Logical Relationship of Histidine Protection in Peptide Synthesis

Caption: The rationale for protecting the imidazole ring of histidine during peptide synthesis.

Conclusion

The N-tritylation of histidine's imidazole ring is an essential protective group strategy in modern peptide chemistry.[1] The use of N(im)-Trityl-L-histidine and its derivatives effectively prevents side reactions and minimizes racemization, leading to higher yields and purity of the final peptide product.[5] A thorough understanding of the synthesis protocol and the role of the trityl group is crucial for researchers and drug development professionals working on the synthesis of complex histidine-containing peptides.

References

Application Notes and Protocols for 4-(Chloromethyl)-1-trityl-1H-imidazole in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and automated synthesis of complex peptide chains. The choice of solid support and linker is critical to the success of SPPS, influencing loading efficiency, peptide stability, and cleavage conditions. This document provides detailed application notes and protocols for the use of 4-(Chloromethyl)-1-trityl-1H-imidazole as a novel linker for SPPS. This linker combines the acid-labile nature of the trityl group, allowing for mild peptide cleavage, with the unique properties of an imidazole moiety, which can influence reaction kinetics and potentially offer alternative cleavage strategies. These protocols are designed to guide researchers in the effective application of this linker for the synthesis of C-terminal histidine-like peptides or for the attachment of the first amino acid through its carboxylate.

Core Principles and Advantages

The 4-(Chloromethyl)-1-trityl-1H-imidazole linker is anchored to a solid support (e.g., polystyrene resin). The first amino acid is attached via nucleophilic substitution of the chloride by the carboxylate of the N-protected amino acid. The trityl group provides significant steric bulk, which can minimize side reactions such as diketopiperazine formation, particularly in the synthesis of dipeptides. The imidazole ring, being a key component of the histidine side chain, may offer unique interaction possibilities and could be leveraged for specific on-resin cyclization or modification strategies. Cleavage of the final peptide is typically achieved under mild acidic conditions, which preserves sensitive amino acid side chains.

Experimental Protocols

Protocol 1: Loading of the First Amino Acid onto the Resin

This protocol describes the immobilization of the first N-Fmoc protected amino acid onto a resin functionalized with 4-(Chloromethyl)-1-trityl-1H-imidazole.

Materials:

-

Resin functionalized with 4-(Chloromethyl)-1-trityl-1H-imidazole

-

N-Fmoc protected amino acid (e.g., N-Fmoc-N-trityl-L-histidine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Swell the resin (1 equivalent) in DCM for 1 hour in a reaction vessel.

-

In a separate flask, dissolve the N-Fmoc protected amino acid (2 equivalents) and DIPEA (4 equivalents) in a minimal amount of DMF, then dilute with DCM.

-

Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To cap any unreacted chloromethyl groups, add methanol (1 mL per gram of resin) and agitate for an additional 30 minutes.

-

Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).

-

Dry the resin under vacuum.

-

Determine the loading capacity using a standard method such as Fmoc quantification by UV spectroscopy.

Protocol 2: Solid-Phase Peptide Synthesis Cycle (Fmoc-Strategy)

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.

Materials:

-

Loaded resin from Protocol 1

-

20% Piperidine in DMF (v/v)

-

N-Fmoc protected amino acids

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[1]

-

DIPEA

-

DMF

Procedure:

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next N-Fmoc amino acid (3 equivalents) with HBTU/TBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat the deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail: A common cocktail for trityl-based linkers is Reagent B, which is considered "odorless". Its composition is trifluoroacetic acid (TFA)/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)[2].

-

Cold diethyl ether

Procedure:

-

Wash the peptide-bound resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

-